molecular formula C27H25N3O B2847298 1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-85-4

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2847298
CAS No.: 901043-85-4
M. Wt: 407.517
InChI Key: AHAVIDYKYMSHDU-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline scaffold. The pyrazolo[4,3-c]quinoline core is structurally distinct from other pyrazoloquinoline isomers (e.g., pyrazolo[3,4-b]quinoline) due to the position of the pyrazole ring fusion, which influences electronic properties and biological interactions .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVIDYKYMSHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with a tert-butyl group and methoxy substitution. This structural arrangement is significant for its biological interactions.

Property Value
Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS Number 901043-85-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is critical for their anti-inflammatory effects.

Key Findings:

  • IC50 Values: Some derivatives exhibit IC50 values as low as 0.39 μM against NO production.
  • Mechanism: The anti-inflammatory activity involves the downregulation of iNOS and COX-2 proteins, which are pivotal in inflammatory pathways .

Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer potential. They have shown promise in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cells by inducing apoptosis via mitochondrial pathways. The presence of the methoxy group appears to enhance these effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features:

  • Substituents: The position and nature of substituents on the phenyl rings significantly affect potency.
  • Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents (Positions) Key Activities IC50/EC50 (μM) References
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-tert-butylphenyl; 3: phenyl; 8: methoxy Under investigation (theoretical anti-inflammatory/neuroprotective potential) N/A
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: amino; 4: 4-hydroxyphenylamino Anti-inflammatory (NO inhibition) 0.12 ± 0.03
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3: amino; 4: 4-carboxyphenylamino Anti-inflammatory (iNOS/COX-2 inhibition) 0.15 ± 0.05
1-(4-tert-butylphenyl)-8-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8: chloro Not reported (structural analogue) N/A
ELND006 (gamma-secretase inhibitor) 4: cyclopropyl; 5: trifluoromethylphenylsulfonyl Neuroprotective (amyloid-beta inhibition) 0.002 (Aβ40)

Key Observations:

Anti-Inflammatory Activity: Compounds with amino groups at position 3 (e.g., 2i, 2m) exhibit submicromolar IC50 values against LPS-induced NO production, comparable to the control drug 1400W . The methoxy group in the target compound may confer similar electron-donating effects but requires empirical validation.

Substituent Effects: Position 8: Chloro (in 1-(4-tert-butylphenyl)-8-chloro-...) vs. methoxy substituents alter electronic properties. Chloro groups increase electrophilicity, while methoxy enhances resonance stability .

Neuroprotective Potential: ELND006, a pyrazolo[4,3-c]quinoline derivative with trifluoromethyl and sulfonyl groups, shows nanomolar potency in amyloid-beta inhibition, highlighting the role of electron-withdrawing groups in targeting enzyme active sites .

Comparison with Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines (e.g., compounds F1 and F2 in Table 1 of ) differ in ring fusion position, leading to distinct electronic and steric profiles:

  • Biological Activity: Pyrazolo[4,3-c]quinolines generally exhibit stronger anti-inflammatory and neuroprotective activities, while pyrazolo[3,4-b] analogues are less explored in medicinal contexts .

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